

Application Notes and Protocols for the Nitration of 4-Benzyloxyacetophenone

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Compound of Interest

Compound Name: 4-Benzyloxy-3-nitroacetophenone

Cat. No.: B018146

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Abstract

This document provides a detailed experimental protocol for the synthesis of **4-benzyloxy-3-nitroacetophenone** via the nitration of 4-benzyloxyacetophenone. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates. The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification. Additionally, comprehensive characterization data for the final product is presented in a structured format for easy reference. Safety precautions and a visual workflow diagram are included to ensure safe and efficient execution of the procedure.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be readily converted into other functionalities, such as amines, making it a versatile synthon in the preparation of complex molecules, including active pharmaceutical ingredients. The nitration of 4-benzyloxyacetophenone specifically yields **4-benzyloxy-3-nitroacetophenone**, a key intermediate in the synthesis of various target compounds. This protocol details a reliable method for this transformation using a standard nitrating mixture of nitric acid and sulfuric acid.

Data Presentation

A summary of the reactants, products, and key experimental parameters is provided in the table below for quick reference.

Compound	Role	CAS Number	Molecular Weight (g/mol)	Amount (mmol)	Amount (g or mL)
4-Benzyloxyacetophenone	Starting Material	10031-64-2	226.27	10.0	2.26 g
Concentrated Sulfuric Acid	Reagent / Solvent	7664-93-9	98.08	-	10 mL
Concentrated Nitric Acid	Reagent	7697-37-2	63.01	11.0	~0.7 mL
4-Benzyloxy-3-nitroacetophenone	Product	14347-05-8	271.27	-	-

Product Characterization Data:

Property	Value
Appearance	Yellow solid
Melting Point	134-136 °C[1]
Solubility	Chloroform, DMF, DMSO, Ethyl Acetate[1]
¹ H NMR	Data not available in the searched sources.
¹³ C NMR	Data not available in the searched sources.
IR Spectrum	Data not available in the searched sources.

Experimental Protocol

1. Materials and Equipment:

- 4-Benzyloxyacetophenone
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)
- Crushed ice
- Deionized water
- Ethanol
- Round-bottom flask (50 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice-salt bath
- Thermometer
- Büchner funnel and filter paper
- Beakers
- Standard laboratory glassware

2. Procedure:

- Reaction Setup:
 - Place 2.26 g (10.0 mmol) of 4-benzyloxyacetophenone into a 50 mL round-bottom flask equipped with a magnetic stir bar.
 - Add 10 mL of concentrated sulfuric acid to the flask.
 - Cool the mixture to 0 °C in an ice-salt bath with continuous stirring.

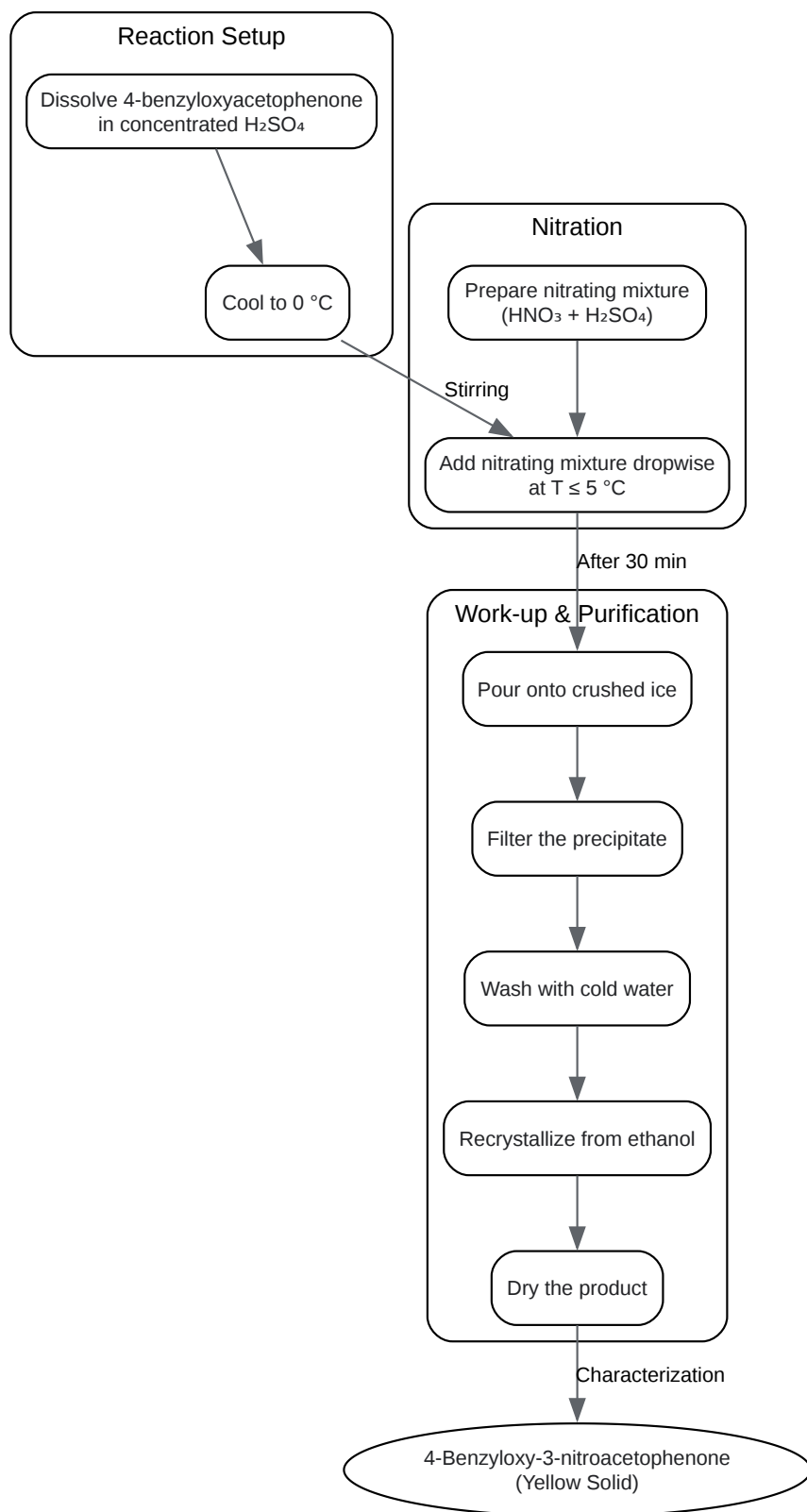
- Nitration:
 - In a separate beaker, prepare the nitrating mixture by carefully adding ~0.7 mL (11.0 mmol) of concentrated nitric acid to 2 mL of cold concentrated sulfuric acid.
 - Cool the nitrating mixture in an ice bath.
 - Add the cold nitrating mixture dropwise to the stirred solution of 4-benzyloxyacetophenone in sulfuric acid over a period of 15-20 minutes.
 - Maintain the reaction temperature at or below 5 °C throughout the addition.
- Reaction Monitoring:
 - After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
 - The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Carefully pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice with vigorous stirring.
 - A yellow precipitate of **4-benzyloxy-3-nitroacetophenone** will form.
 - Allow the ice to melt completely.
- Isolation and Purification:
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
 - Recrystallize the crude product from ethanol to obtain pure **4-benzyloxy-3-nitroacetophenone** as a yellow solid.

- Dry the purified product in a desiccator.

3. Safety Precautions:

- Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.
- The product, **4-benzyloxy-3-nitroacetophenone**, is irritating to the eyes, respiratory system, and skin.^[1] Avoid inhalation and contact with skin and eyes.

Diagram



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Caption: Experimental workflow for the nitration of 4-benzyloxyacetophenone.

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References

- 1. 4'-Benzyloxy-3'-nitroacetophenone [chembk.com]
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